4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVAADJQCRBJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602367 | |
| Record name | 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893745-85-2 | |
| Record name | 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction: Primary Synthesis Pathway
The Mannich reaction remains the most widely employed method for synthesizing 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde. This one-pot, three-component condensation leverages the electrophilic substitution of thiophene-2-carbaldehyde with formaldehyde and piperidine under acidic conditions.
Reaction Mechanism :
- Iminium Ion Formation : Piperidine reacts with formaldehyde to generate a reactive iminium ion intermediate.
- Electrophilic Substitution : The thiophene ring undergoes electrophilic attack at the 4-position, directed by the electron-withdrawing aldehyde group at position 2, which activates the adjacent carbon for substitution.
- Deprotonation : Aromaticity is restored through deprotonation, yielding the target compound.
Standard Protocol :
- Reagents : Thiophene-2-carbaldehyde (1 eq), 37% aqueous formaldehyde (1.2 eq), piperidine (1.1 eq)
- Solvent : Methanol or ethanol
- Catalyst : 10 mol% HCl or acetic acid
- Conditions : Reflux at 65–70°C for 6–8 hours
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, hexane/EtOAc 7:3)
- Yield : 68–72% (literature-optimized)
Alternative Nucleophilic Substitution Pathway
For substrates resistant to Mannich conditions, a two-step nucleophilic substitution approach is viable:
Step 1: Chloromethylation
4-Hydroxymethylthiophene-2-carbaldehyde is treated with thionyl chloride (SOCl₂) to form 4-(chloromethyl)thiophene-2-carbaldehyde.
Step 2: Amination
The chloromethyl intermediate reacts with piperidine in anhydrous DMF at 50°C for 4 hours, achieving a 60–65% yield.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 6.5 | 72 |
| Ethanol | 7.0 | 69 |
| Isopropanol | 8.2 | 65 |
| DMF | 4.0 | 58 |
Polar protic solvents like methanol enhance iminium ion stability, accelerating electrophilic substitution.
Catalytic Systems
- HCl (10 mol%) : Maximizes yield (72%) but requires neutralization.
- Acetic Acid (15 mol%) : Milder conditions, yield 68%.
- Heterogeneous Catalysts : Zeolites or Amberlyst-15 enable catalyst recycling but reduce yield to 60–63%.
Industrial-Scale Production Innovations
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction time from 8 hours to 22 minutes while maintaining 70% yield. Key advantages:
Solvent Recycling
Industrial plants employ distillation-based methanol recovery, achieving 95% solvent reuse and cutting production costs by 40%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40) shows ≥98% purity for pharmaceutical-grade material.
Applications and Derivatives
Bioactive Molecule Synthesis
The aldehyde group enables condensation with hydrazines to form thiophene-piperidine hydrazones, which exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).
Coordination Chemistry
Complexation with Cu(II) yields square-planar complexes (λₘₐₓ = 620 nm) for catalytic oxidation studies.
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The carbaldehyde group participates in nucleophilic additions, forming imines and hydrazones. A notable example involves Schiff base formation with primary amines:
text4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde + R-NH₂ → 4-(Piperidin-1-ylmethyl)thiophene-2-(R-N=CH)- + H₂O
This reaction has been utilized to synthesize thiophene-derived Schiff base ligands for metal complexes (e.g., Zn²⁺, Cd²⁺), which exhibit antimicrobial and antileishmanial properties .
| Reaction Partner | Product Application | Yield | Reference |
|---|---|---|---|
| 2,3-Diaminopropanoic acid | Pyrazine-carboxylic acid derivatives | 72% | |
| Hydrazine derivatives | Hydrazone-based probes | N/A |
Cross-Coupling Reactions
The thiophene core enables Suzuki-Miyaura cross-couplings at halogenated positions. For example:
text4,5-Dibromo-thiophene-2-carbaldehyde → Suzuki coupling → 4,5-Diaryl-thiophene-2-carbaldehyde
Key findings:
-
Selectivity : 5-Br reacts first at 80°C, followed by 4-Br at 100°C .
-
Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O (4:1) with K₂CO₃ .
-
Yields : 52–96% for aryl/heteroaryl chloride partners (Table 3, ).
Reductive Transformations
The aldehyde group undergoes reduction to primary alcohols or amines:
-
NaBH₄ reduction :
Used to synthesize 2-(aminomethyl)thiophene intermediates for bioactive molecules . -
Cyanuric chloride-mediated chlorination :
, enabling nucleophilic substitutions with amines .
Piperidine Ring Modifications
The piperidin-1-ylmethyl group undergoes alkylation and amination :
-
BOC-deprotection : HCl-mediated removal of tert-butyloxycarbonyl groups for free amine generation .
-
Reductive amination : Reaction with aldehydes/ketones to form secondary amines (e.g., compound 26 , IC₅₀ = 2.0 μM against p300-HAT) .
Condensation Reactions
Claisen-Schmidt condensations with ketones yield α,β-unsaturated carbonyl derivatives:
textR-CO-CH₃ + this compound → R-C(=O)-CH=CH-(thiophene derivative)
This method has been applied to synthesize quinoline-3-carbaldehydes for drug discovery .
Stability and Side Reactions
-
Oxidation sensitivity : The aldehyde group oxidizes to carboxylic acids under strong oxidative conditions.
-
Thermal stability : Decomposes above 140°C, with thiophene moiety dissociation observed in TGA .
Table 1: Suzuki Coupling Performance with Aryl Chlorides
| Entry | Aryl Chloride | Yield (%) |
|---|---|---|
| 1 | 4-Chlorotoluene | 81 |
| 2 | 2-Chloropyridine | 73 |
| 3 | 3-Chloroanisole | 52 |
Table 2: Bioactive Derivatives and Activities
| Compound | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 12 | 2-(Piperidin-4-ylmethyl) | p300-HAT inhibition: 620 nM |
| [Cd(DE)Br] | Schiff base complex | Antileishmanial: 82% efficacy |
This compound’s versatility in cross-couplings, condensations, and redox reactions makes it invaluable for synthesizing pharmacologically active molecules and functional materials. Its stability under mild conditions further enhances its utility in multistep syntheses .
Scientific Research Applications
Medicinal Chemistry
4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde has been investigated for its potential pharmacological activities, particularly as:
- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, a related compound demonstrated effective antifungal activity in laboratory assays, indicating potential for therapeutic applications in treating infections .
Anticancer Research
Research indicates that compounds derived from thiophene structures can inhibit cancer cell proliferation. The incorporation of the piperidine group enhances bioactivity, making it a candidate for further development as an anticancer agent. Structure-activity relationship (SAR) studies are ongoing to elucidate the mechanisms behind its efficacy against different cancer types.
Coordination Chemistry
This compound has been utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are characterized through various spectroscopic methods. These metal complexes have shown enhanced biological activities compared to their non-complexed forms, suggesting improved pharmacokinetic properties .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its piperidine and thiophene rings. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : this compound is synthesized via nucleophilic substitution, contrasting with aryl-substituted derivatives (e.g., 2l, 2k) that rely on Suzuki cross-coupling reactions .
Physical and Spectroscopic Properties
Table 2: Physical Properties and Spectral Data
Key Observations :
- Melting Points : Aryl derivatives like 2l (58–61°C) and 2m (56–59°C) are crystalline solids, whereas the piperidinylmethyl derivative’s physical state is unspecified .
- Spectral Signatures : The aldehyde proton (δ ~10 ppm) is consistent across all derivatives. Piperidinylmethyl protons appear as broad multiplets (δ 1.4–2.8 ppm), distinct from aryl-substituted analogs .
Functional and Application-Based Comparisons
Key Observations :
- Medicinal Chemistry: The piperidinylmethyl group in this compound likely improves solubility and membrane permeability, making it suitable for antiproliferative quinoline derivatives .
- Materials Science: Aryl-substituted derivatives with electron-rich groups (e.g., diphenylamino, carbazole) are preferred for optoelectronic applications due to extended π-conjugation and charge-transfer capabilities .
Biological Activity
4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting data in a structured format.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14N2S
- CAS Number : 893745-85-2
This structure features a thiophene ring substituted with a piperidine moiety and an aldehyde group, which may influence its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study involving its derivatives demonstrated that compounds containing the thiophene structure were effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL | |
| Candida albicans | 75 µg/mL |
The MIC values suggest that this compound has moderate to strong activity against these pathogens, indicating its potential as an antimicrobial agent .
The biological activity of this compound is likely mediated through its interaction with microbial cell membranes and metabolic pathways. The thiophene ring may enhance lipophilicity, allowing better membrane penetration, while the piperidine group could interact with specific receptors or enzymes involved in microbial growth .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of a related compound synthesized from thiophene-2-carbaldehyde. The results indicated significant inhibition of fungal growth, with zones of inhibition measured against standard antifungal agents .
- Synthesis and Characterization : Researchers synthesized various metal complexes using this compound as a ligand. These complexes showed enhanced biological activity compared to the free ligand, suggesting that coordination with metal ions may improve efficacy .
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR verify the aldehyde proton (~9.8–10.0 ppm) and piperidine-methyl integration (e.g., δ 3.5–3.7 ppm for –CH₂–N–).
- IR : Confirms the aldehyde C=O stretch (~1680–1700 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹).
- TLC : Rf values (e.g., 0.08–0.12 in CHCl₃/EtOAc) monitor reaction progress .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅NOS requires m/z = 217.0936).
How can X-ray crystallography resolve ambiguities in molecular conformation or stereochemistry?
Advanced
Single-crystal X-ray diffraction, processed via SHELXL for refinement and ORTEP-3 for visualization, provides precise bond lengths and angles. For example, the thiophene ring planarity and piperidine chair conformation can be confirmed. Data collection requires high-resolution crystals (≤0.8 Å), and twinning analysis (SHELXD) may resolve disorder in the piperidine moiety .
How should researchers address contradictions in reported reaction yields or selectivity?
Advanced
Discrepancies often arise from variations in catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent polarity (DMF vs. THF). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, lower yields in Suzuki couplings may result from boronic acid decomposition—mitigated by degassing solvents or using stabilizing ligands like SPhos .
What role does this compound play in synthesizing bioactive Schiff bases?
Basic
The aldehyde group reacts with primary amines (e.g., hydrazinecarbothioamide) to form Schiff bases , which are characterized by ¹H NMR (imine proton δ 8.3–8.5 ppm) and FTIR (C=N stretch ~1600 cm⁻¹). These derivatives are screened for antimicrobial activity via microdilution assays (e.g., MIC against S. aureus) .
How is this compound utilized in designing organic electronic materials?
Advanced
As a π-conjugated building block , it serves in D-A-D chromophores for organic solar cells. Condensation with electron-rich amines (e.g., bis(4-methoxyphenyl)amine) creates push-pull systems with broad absorption (λmax ~450–500 nm). Device performance (e.g., PCE%) depends on crystallinity, analyzed via GI-XRD and hole mobility measurements .
What computational methods support mechanistic studies of its reactivity?
Advanced
DFT calculations (B3LYP/6-31G*) model transition states in cross-coupling reactions, such as oxidative addition of Pd to C–Br bonds. Solvent effects (PCM model) and NBO analysis reveal charge distribution in the thiophene ring, predicting regioselectivity in electrophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
